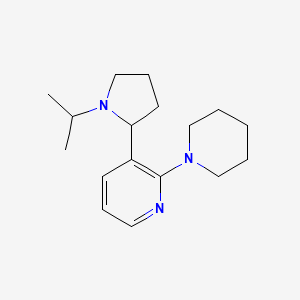
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol is a complex organic molecule with a variety of functional groups, including hydroxyl, nitrophenoxy, and sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an epoxide.
Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or a similar reagent under basic conditions.
Attachment of the 4-nitrophenoxy group: This can be done through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the oxane ring.
Addition of the sulfanyl group: This step typically involves the use of a thiol reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
化学反应分析
Types of Reactions
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as halides or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Halides, alkoxides, or other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxane derivatives.
科学研究应用
Chemistry
In chemistry, (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biology, this compound may be used as a probe to study biochemical pathways involving sulfanyl and nitrophenoxy groups. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic research.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its functional groups enable it to participate in polymerization reactions and other industrial processes.
作用机制
The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, the nitrophenoxy group can participate in aromatic interactions, and the sulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-aminophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with an amino group instead of a nitro group.
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with a methoxy group instead of a nitro group.
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions
属性
分子式 |
C12H15NO7S |
|---|---|
分子量 |
317.32 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(21)12(20-8)19-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16,21H,5H2/t8-,9-,10+,11-,12?/m1/s1 |
InChI 键 |
XDDKZJBTTWXKAI-OZRWLHRGSA-N |
手性 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


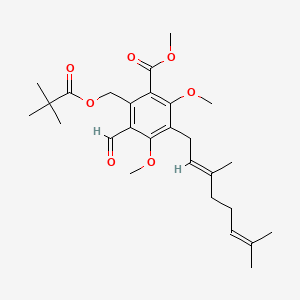

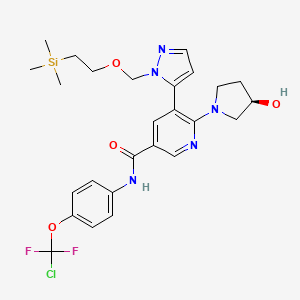


![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)


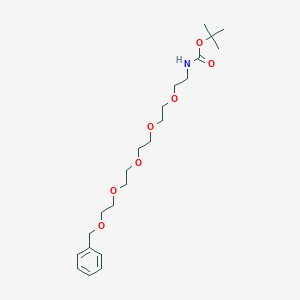
![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)
![[2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)
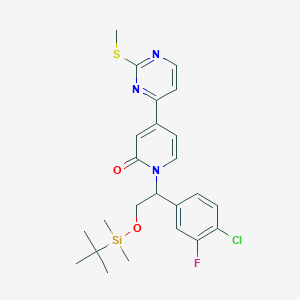
![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)
